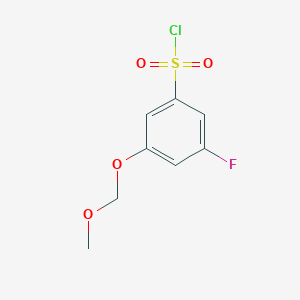
4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline is an organic compound with the molecular formula C13H23F2NOSi. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyldimethylsilyl and difluoro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The difluoroaniline precursor is then reacted with the silylating agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of the difluoro groups with other functional groups.
Aplicaciones Científicas De Investigación
4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group can protect reactive hydroxyl groups, allowing for selective reactions at other sites on the molecule. The difluoro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone
- 4-((tert-Butyldimethylsilyl)oxy)butylamine
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2,3-difluoroaniline is unique due to the presence of both tert-butyldimethylsilyl and difluoro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for selective reactions and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H19F2NOSi |
|---|---|
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluoroaniline |
InChI |
InChI=1S/C12H19F2NOSi/c1-12(2,3)17(4,5)16-9-7-6-8(15)10(13)11(9)14/h6-7H,15H2,1-5H3 |
Clave InChI |
MAIRYDBBTLIZNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
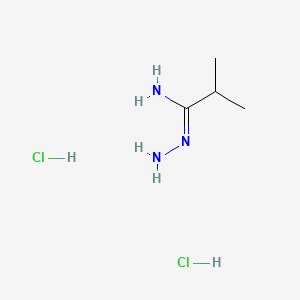
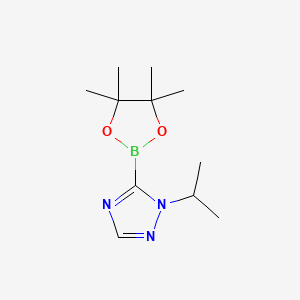
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
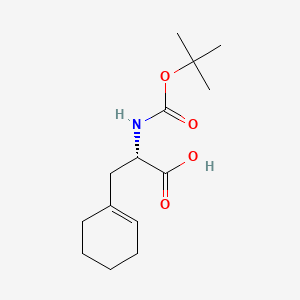
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
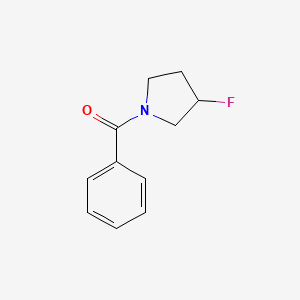

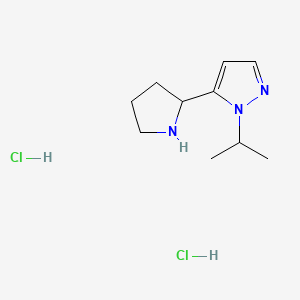
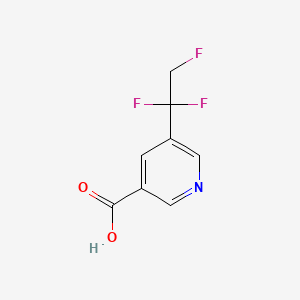
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
